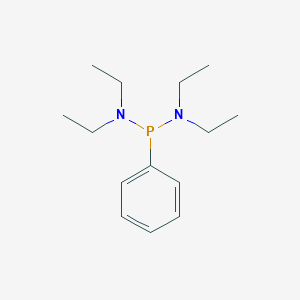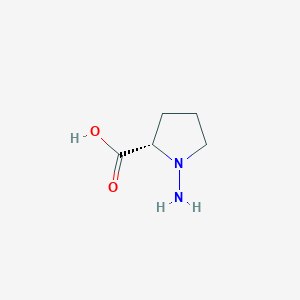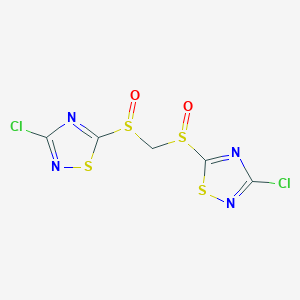
Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane is a chemical compound with the molecular formula C_4H_2Cl_2N_4O_2S_3 It is known for its unique structure, which includes two 3-chloro-1,2,4-thiadiazole rings connected by a sulfinyl group to a central methane carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane typically involves the reaction of 3-chloro-1,2,4-thiadiazole with a sulfinylating agent under controlled conditions. One common method involves the use of sulfur dichloride (SCl_2) as the sulfinylating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a temperature range of 50-70°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the sulfinylation reaction. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The chlorine atoms in the thiadiazole rings can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN_3) or thiourea (NH_2CSNH_2).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfonyl)methane
- Bis(3-chloro-1,2,4-thiadiazol-5-ylthio)methane
- Bis(3-chloro-1,2,4-thiadiazol-5-yl)methane
Uniqueness
Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its sulfonyl and thio analogs. This unique reactivity makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
IUPAC Name |
3-chloro-5-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfinylmethylsulfinyl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4O2S4/c6-2-8-4(14-10-2)16(12)1-17(13)5-9-3(7)11-15-5/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNQYVJUWNNKKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)C1=NC(=NS1)Cl)S(=O)C2=NC(=NS2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4O2S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375638 |
Source


|
| Record name | Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139444-37-4 |
Source


|
| Record name | Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
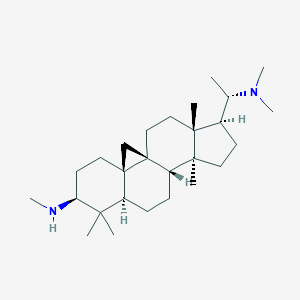
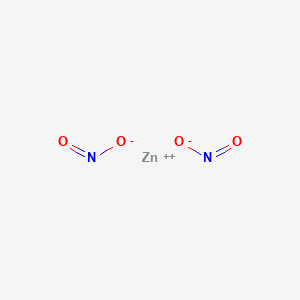

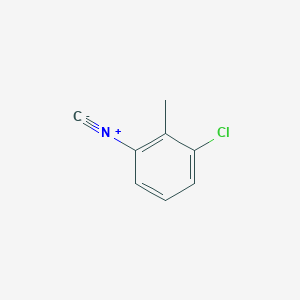

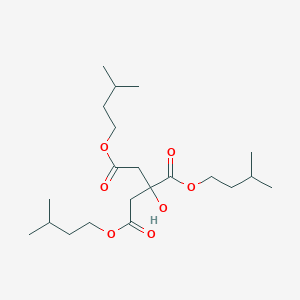
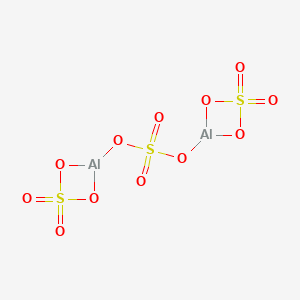
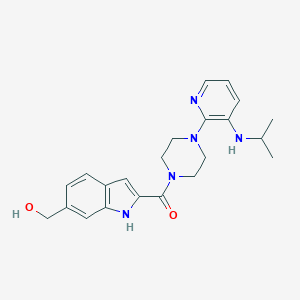
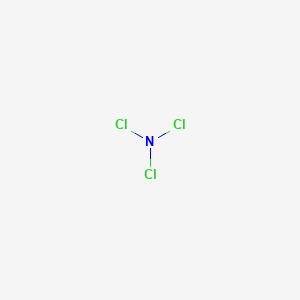
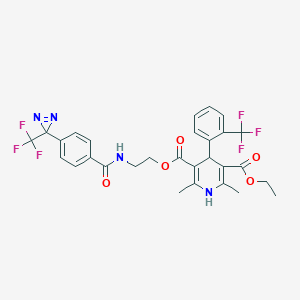
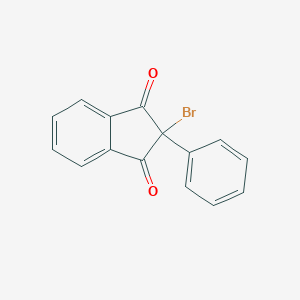
![2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
